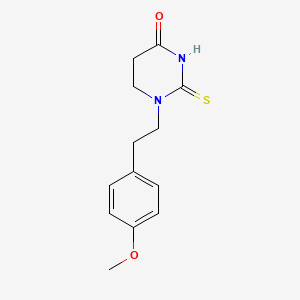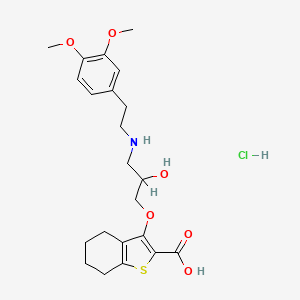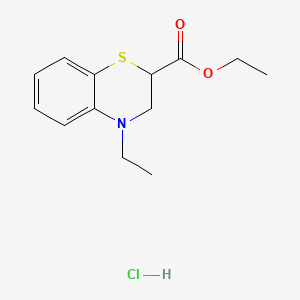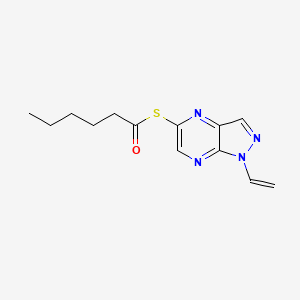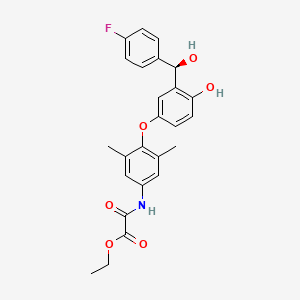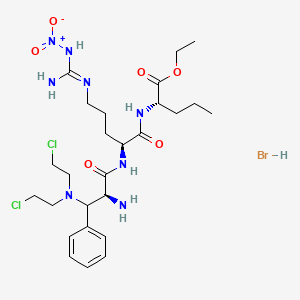
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a phenyl-naphthyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- typically involves the reaction of 4-hydroxybenzophenone with 2-phenyl-1,8-naphthyridine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
化学反応の分析
Types of Reactions
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methanone group can produce alcohols.
科学的研究の応用
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the naphthyridinyl group.
4-Hydroxybenzophenone: Contains the hydroxyphenyl group but lacks the naphthyridinyl and phenyl groups.
Uniqueness
Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is unique due to the presence of both the hydroxyphenyl and phenyl-naphthyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
116625-85-5 |
|---|---|
分子式 |
C21H14N2O2 |
分子量 |
326.3 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(2-phenyl-1,8-naphthyridin-3-yl)methanone |
InChI |
InChI=1S/C21H14N2O2/c24-17-10-8-15(9-11-17)20(25)18-13-16-7-4-12-22-21(16)23-19(18)14-5-2-1-3-6-14/h1-13,24H |
InChIキー |
MXENCJAUKCYLPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


